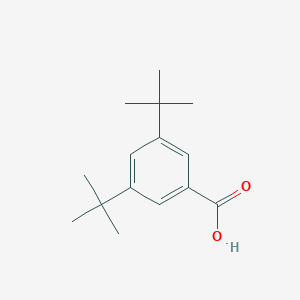

3,5-Di-tert-butylbenzoesäure

Übersicht

Beschreibung

3,5-Di-tert-butylbenzoic acid is an organic compound with the molecular formula C15H22O2. It is characterized by the presence of two tert-butyl groups attached to the benzene ring at the 3 and 5 positions, and a carboxylic acid group at the 1 position. This compound is known for its stability and resistance to oxidation and reduction due to the bulky tert-butyl groups, which provide steric hindrance .

Wissenschaftliche Forschungsanwendungen

3,5-Di-tert-butylbenzoic acid has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a stabilizer in biological assays due to its resistance to oxidation.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry: Utilized as an additive in polymers to enhance stability and resistance to degradation.

Safety and Hazards

3,5-Di-tert-butylbenzoic acid may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Wirkmechanismus

Mode of Action

The compound’s structure, which includes two tert-butyl groups and a carboxylic acid group, suggests it may interact with its targets through hydrophobic interactions and hydrogen bonding .

Biochemical Pathways

Without identified targets, it’s challenging to determine the specific biochemical pathways affected by 3,5-Di-tert-butylbenzoic acid. It’s worth noting that benzoic acid derivatives can participate in various biochemical processes, potentially influencing pathways related to cellular metabolism and signaling .

Pharmacokinetics

The compound’s hydrophobic nature suggests it may have low water solubility, potentially affecting its absorption and distribution .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3,5-Di-tert-butylbenzoic acid. For instance, the compound’s ionization state and thus its reactivity can be affected by pH .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,5-Di-tert-butylbenzoic acid can be synthesized through the Friedel-Crafts alkylation of benzoic acid with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: In industrial settings, the synthesis of 3,5-Di-tert-butylbenzoic acid follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Types of Reactions:

Oxidation: 3,5-Di-tert-butylbenzoic acid is resistant to oxidation due to the steric hindrance provided by the tert-butyl groups.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, although the bulky tert-butyl groups limit the reactivity.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate are typically ineffective.

Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.

Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst.

Major Products:

Reduction: 3,5-Di-tert-butylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Vergleich Mit ähnlichen Verbindungen

- 3,5-Di-tert-butylsalicylic acid

- 3,5-Di-tert-butyl-4-hydroxybenzoic acid

- 3,5-Di-tert-butylbenzaldehyde

- 3,5-Di-tert-butyltoluene

Comparison: 3,5-Di-tert-butylbenzoic acid is unique due to its combination of steric hindrance and the presence of a carboxylic acid group. This makes it more resistant to oxidation and reduction compared to similar compounds like 3,5-Di-tert-butylsalicylic acid, which has a hydroxyl group that can undergo oxidation .

Eigenschaften

IUPAC Name |

3,5-ditert-butylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-14(2,3)11-7-10(13(16)17)8-12(9-11)15(4,5)6/h7-9H,1-6H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTSLPBQVXUAHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167341 | |

| Record name | 3,5-Bis(tert-butyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16225-26-6 | |

| Record name | 3,5-Bis(1,1-dimethylethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16225-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(tert-butyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016225266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Bis(tert-butyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-bis(tert-butyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

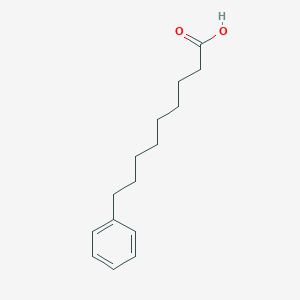

Feasible Synthetic Routes

Q1: What is the significance of the bulky tert-butyl groups in 3,5-di-tert-butylbenzoic acid?

A1: The presence of the two tert-butyl groups in 3,5-di-tert-butylbenzoic acid leads to interesting steric effects. [] These bulky groups can influence the reactivity of the molecule, for example, by accelerating reactions like the Schmidt reaction due to steric assistance. Additionally, the tert-butyl groups can affect the molecule's binding affinity to targets, which is relevant in drug design. []

Q2: How do substituents on the benzene ring of 3,5-di-tert-butylbenzoic acid affect its acidity?

A2: Research has shown that the presence of halogens (chlorine, bromine, iodine) at the 2-position of the benzene ring in 3,5-di-tert-butylbenzoic acid leads to an unexpected increase in the dissociation constant (pKa) of the acid. [, ] This effect might be explained by the electronic interactions between the halogen substituents and the carboxyl group.

Q3: Has 3,5-di-tert-butylbenzoic acid been used in the synthesis of any biologically active compounds?

A3: Yes, 3,5-di-tert-butylbenzoic acid serves as a crucial starting material in the synthesis of ALRT1550 (also known as (2E,4E,6E)-7-(3,5-di-tert-butylphenyl)-3-methylocta-2,4,6-trienoic acid). [] ALRT1550 is a potent retinoic acid receptor ligand with antiproliferative properties, currently undergoing clinical trials for chemotherapy.

Q4: Can 3,5-di-tert-butylbenzoic acid act as a ligand in coordination chemistry?

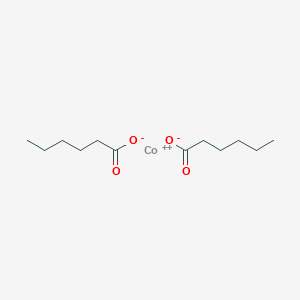

A4: Absolutely. Research shows that 3,5-di-tert-butylbenzoic acid can act as a ligand, forming polynuclear complexes with various metal ions like cobalt(II). [] Additionally, it has been used to synthesize heterometallic trinuclear complexes with cadmium, cobalt, and copper. [] This property makes it valuable in developing new materials with unique magnetic properties.

Q5: Is there structural information available for 3,5-di-tert-butylbenzoic acid?

A5: Yes, the crystal structure of 3,5-di-tert-butylbenzoic acid (DTBB) has been determined. [] This information is crucial in understanding the molecule's physical properties and potential applications in various fields.

Q6: Are there any reported methods for synthesizing derivatives of 3,5-di-tert-butylbenzoic acid?

A6: Researchers have successfully synthesized various chlorinated derivatives of 3,5-di-tert-butylbenzene using 3,5-di-tert-butylacetanilide and 3,5-di-tert-butylbenzoic acid as starting materials. [] This showcases the versatility of 3,5-di-tert-butylbenzoic acid as a building block for synthesizing more complex molecules.

Q7: What are the potential applications of 3,5-di-tert-butylbenzoic acid and its derivatives?

A7: Given its structural features and reactivity, 3,5-di-tert-butylbenzoic acid holds potential for various applications:

- Ligand in coordination chemistry: Its ability to form complexes with metal ions can be utilized in developing new materials with tailored magnetic properties. [, ]

- Building block for organic synthesis: It serves as a precursor for synthesizing more complex molecules, including biologically active compounds like ALRT1550. []

- Catalyst or reagent: Its steric properties may offer advantages in specific reactions, potentially leading to new catalytic applications. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[6-[1,2-Dihydroxy-2-(7-methoxy-2-oxochromen-6-yl)ethyl]-3,6-dimethylcyclohex-2-en-1-yl]-7-methoxychromen-2-one](/img/structure/B92674.png)